

Comparative Docking Analysis of Azaspirocyclic Ligands in Kinase Inhibition

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Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-one

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This guide provides a comparative overview of molecular docking studies involving azaspirocyclic ligands, with a focus on their interactions with protein kinases, a critical class of drug targets. The information presented is synthesized from various in silico studies to aid researchers, scientists, and drug development professionals in understanding the binding characteristics and computational evaluation of these compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores of various heterocyclic and azaspirocyclic-like compounds against several protein kinase targets as reported in different studies. Docking scores, typically in kcal/mol, estimate the binding affinity of a ligand to a receptor, with more negative values indicating stronger predicted binding.



Compoun d Class/ID	Target Protein(s)	Docking Software	Referenc e Ligand	Referenc e Docking Score (kcal/mol)	Test Compoun d Docking Score (kcal/mol)	Key Interactin g Residues
Azaspiroox indolinone Derivatives (e.g., 3e, 3a, 3f)	ITK, BTK	AutoDock Vina	Ibrutinib	-9.2	-9.7 to -9.4	Lys391, Phe374, Met503, Glu436[1]
Pyrrolo[2,3 - d]pyrimidin e Derivatives (e.g., Compound 7)	EGFR, Her2, VEGFR2, CDK2	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified[2]
Pyrazole Derivatives (e.g., Compound 6)	EGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβ	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified[3]
Pyridine Derivatives (e.g., Compound 4, 11)	CDK2/cycli n A2	Discovery Studio (C- Docker)	Roscovitin e	Not Specified	High correlation with IC50 values	Not Specified[4]
Dimorpholi noquinazoli ne Derivatives	ΡΙ3Κα, ΡΙ3Κγ	Not Specified	Gedatolisib	Not Specified	Not Specified	Ile932, Ile963[5]



(e.g., 7b, 7c)

Experimental Protocols

The methodologies for molecular docking studies of azaspirocyclic ligands generally follow a standardized workflow. Below are the typical steps synthesized from various research articles.

- 1. Protein Preparation:
- Source: The 3D crystal structure of the target protein (e.g., a specific kinase) is downloaded from the Protein Data Bank (PDB).[6]
- Preparation Steps:
 - Removal of water molecules and any co-crystallized ligands or cofactors.
 - Addition of polar hydrogen atoms and assignment of Kollman charges to the protein structure.[6]
 - The protein structure is often minimized using a force field (e.g., OPLS3) to relieve any steric clashes.

2. Ligand Preparation:

- Structure Generation: The 2D structures of the azaspirocyclic ligands are drawn using chemical drawing software and converted to 3D structures.
- Energy Minimization: The 3D structures of the ligands are geometry-optimized and their energy is minimized to obtain the most stable conformation.
- Charge and Torsion Assignment: Appropriate partial charges are assigned to the ligand atoms, and rotatable bonds are defined.
- 3. Molecular Docking:

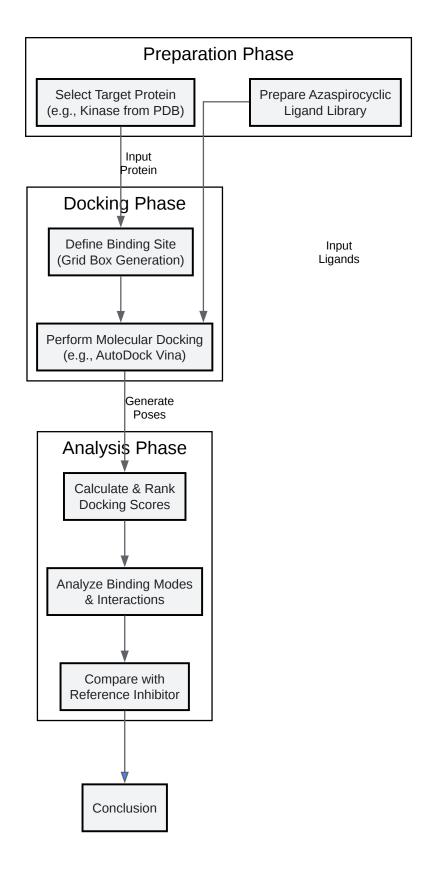


- Software: Commonly used software includes AutoDock Vina, Glide, and Discovery Studio.[1]
 [4][6][7]
- Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are specified to encompass the binding pocket where the native ligand binds.[6]
- Docking Algorithm: The docking program explores various conformations and orientations of the ligand within the defined active site.
- Scoring Function: A scoring function is used to calculate the binding energy for each pose, predicting the most favorable binding mode. The pose with the lowest binding energy (docking score) is typically considered the most likely.[8]
- 4. Analysis of Results:
- Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions between the ligand and the protein's active site residues.
- Interaction Types: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking are identified.
- Comparison: The docking scores and binding modes of the test compounds are often compared to a known inhibitor (reference ligand) to evaluate their potential.[1]

Mandatory Visualization

Below is a generalized workflow for a comparative molecular docking study.



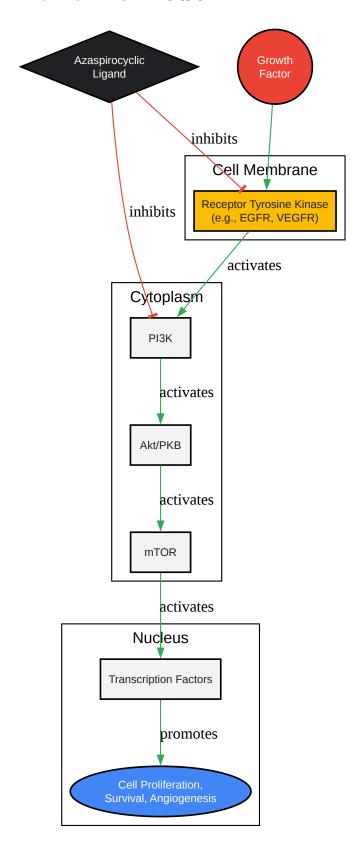


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Caption: Workflow for a comparative molecular docking study.



The following diagram illustrates a simplified protein kinase signaling pathway, which is often the target of inhibitory azaspirocyclic ligands.[2][3]





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Caption: A simplified kinase signaling pathway.

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